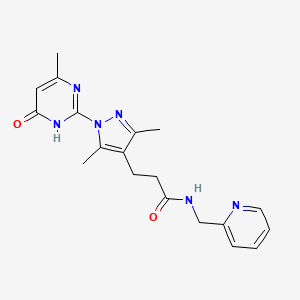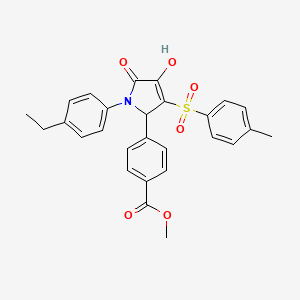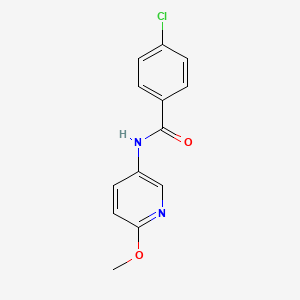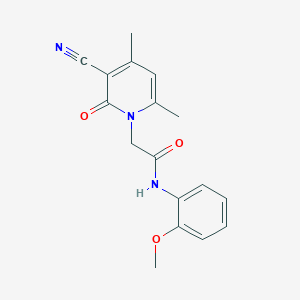![molecular formula C12H14N4O3 B2752067 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl- CAS No. 1006328-15-9](/img/structure/B2752067.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-” is a complex organic molecule. It contains a pyrimidinetrione ring, which is a type of heterocyclic compound, and a dimethyl-pyrazolyl group. Pyrimidinetriones are known to have various biological activities . The pyrazole ring is a common motif in many pharmaceutical compounds due to its ability to bind to various enzymes and receptors in the body .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidinetrione ring, followed by the attachment of the dimethyl-pyrazolyl group. The exact synthetic route would depend on the specific reagents and conditions used .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Synthesis of Pyrimidine Linked Pyrazole Heterocyclics :Research has demonstrated the synthesis of pyrimidine-linked pyrazole heterocyclics, exploring their potential in antimicrobial and insecticidal applications. These compounds have been evaluated against specific microorganisms and insects, showing promising biological activity (Deohate & Palaspagar, 2020).
Antiviral Properties of Pyrimidine Derivatives :Another study focused on the antiviral properties of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, particularly against the measles virus. These compounds were found to inhibit the cellular dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway, demonstrating significant antiviral activity (Munier-Lehmann et al., 2015).
Material Science Applications
Multi-Component Molecular Solids :A study on tetrafluoroterephthalic acid and its novel crystals with a series of N-containing heterocycles highlighted the importance of strong hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. This research contributes to the understanding of supramolecular assembly and the design of materials with specific structural properties (Wang et al., 2014).
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-d][1,2,3]triazines :Novel pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines were synthesized and evaluated for their in vitro cytotoxic activities against human cancer cell lines. Some compounds exhibited potent activity, suggesting potential for development as anticancer agents (Hassan, Moustafa, & Awad, 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is Leishmania aethiopica , a protozoan parasite responsible for the disease leishmaniasis . The compound also shows significant activity against Plasmodium berghei , the causative agent of malaria .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzyme Lm-PTR1 . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction .
Biochemical Pathways
The compound affects the biochemical pathways of the parasites by inhibiting the activity of the enzyme Lm-PTR1 . This enzyme is crucial for the survival and proliferation of the parasites. By inhibiting this enzyme, the compound disrupts the normal functioning of the parasites, leading to their death .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the death of the parasites, leading to the alleviation of the symptoms of leishmaniasis and malaria . Specifically, the compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Eigenschaften
IUPAC Name |
5-[(1,5-dimethylpyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-8(6-13-16(7)4)5-9-10(17)14(2)12(19)15(3)11(9)18/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPGNROMYVLTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2751984.png)


![4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2751991.png)

![ethyl 2-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2751993.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2751994.png)

![Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2751996.png)


![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)

